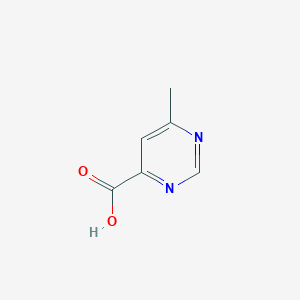

6-Methylpyrimidine-4-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-methylpyrimidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O2/c1-4-2-5(6(9)10)8-3-7-4/h2-3H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSRGRWJKRYESQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70597432 | |

| Record name | 6-Methylpyrimidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70597432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138538-42-8 | |

| Record name | 6-Methylpyrimidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70597432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-methylpyrimidine-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 6-Methylpyrimidine-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic route for 6-Methylpyrimidine-4-carboxylic acid, a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. This document outlines a two-step synthetic pathway, including detailed experimental protocols, and presents the information in a structured format for clarity and ease of use by researchers and professionals in the field.

Introduction

This compound is a substituted pyrimidine derivative. The pyrimidine scaffold is a fundamental core in a vast array of biologically active molecules, including nucleobases, vitamins, and a wide range of pharmaceuticals. The presence of both a methyl group and a carboxylic acid moiety on the pyrimidine ring offers multiple points for further chemical modification, making it a valuable building block for the synthesis of diverse compound libraries for drug discovery programs. Pyrimidine derivatives are known to exhibit a wide spectrum of biological activities, including but not limited to, antiviral, antibacterial, antifungal, and anticancer properties.

Proposed Synthetic Pathway

A two-step synthetic route is proposed for the preparation of this compound. The synthesis commences with the construction of the pyrimidine ring to form the key intermediate, 4-acetyl-6-methylpyrimidine. This is followed by the oxidation of the acetyl group to the desired carboxylic acid.

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocols

Step 1: Synthesis of 4-acetyl-6-methylpyrimidine

This procedure is based on the general principles of pyrimidine synthesis from enaminones and amidines.

Materials:

-

3-(dimethylaminomethylene)-2,4-pentanedione

-

Formamidine acetate

-

Sodium ethoxide (NaOEt)

-

Anhydrous ethanol (EtOH)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of sodium ethoxide (1.1 equivalents) in anhydrous ethanol in a round-bottom flask, add 3-(dimethylaminomethylene)-2,4-pentanedione (1.0 equivalent).

-

Add formamidine acetate (1.1 equivalents) to the mixture.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

-

Partition the residue between ethyl acetate and water.

-

Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

-

Purify the crude 4-acetyl-6-methylpyrimidine by column chromatography on silica gel or by recrystallization.

Step 2: Oxidation of 4-acetyl-6-methylpyrimidine to this compound

This procedure utilizes the haloform reaction to convert the methyl ketone to a carboxylic acid.[1][2][3]

Materials:

-

4-acetyl-6-methylpyrimidine

-

Sodium hydroxide (NaOH)

-

Bromine (Br₂)

-

Hydrochloric acid (HCl)

-

Dioxane

-

Water

-

Ice bath

-

Magnetic stirrer

-

Büchner funnel and flask

Procedure:

-

Prepare a solution of sodium hypobromite by slowly adding bromine (3.3 equivalents) to a cold (0-5 °C) solution of sodium hydroxide (4.4 equivalents) in water.

-

Dissolve 4-acetyl-6-methylpyrimidine (1.0 equivalent) in dioxane and add it dropwise to the freshly prepared sodium hypobromite solution while maintaining the temperature below 10 °C.

-

Stir the reaction mixture vigorously at room temperature for 2-3 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture in an ice bath and carefully acidify to pH 2-3 with concentrated hydrochloric acid.

-

Collect the resulting precipitate by vacuum filtration using a Büchner funnel.

-

Wash the solid with cold water and dry under vacuum to afford this compound.

-

The product can be further purified by recrystallization from a suitable solvent such as ethanol or water.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the synthesis of this compound based on typical yields for similar reactions. Actual yields may vary depending on the specific reaction conditions and scale.

| Step | Product | Starting Material | Molecular Weight ( g/mol ) | Theoretical Yield (g) per mole of starting material | Expected Yield (%) |

| 1 | 4-acetyl-6-methylpyrimidine | 3-(dimethylaminomethylene)-2,4-pentanedione | 136.15 | 136.15 | 60-75% |

| 2 | This compound | 4-acetyl-6-methylpyrimidine | 138.12 | 101.47 | 70-85% |

Visualizations

Experimental Workflow

Caption: A general experimental workflow for organic synthesis.

Biological Significance of Pyrimidine Derivatives

While specific signaling pathway involvement for this compound is not extensively documented, pyrimidine derivatives are crucial in numerous biological processes and serve as scaffolds for drugs targeting various signaling pathways.

Caption: The diverse biological roles and pharmacological applications of the pyrimidine core structure.

Conclusion

This technical guide outlines a feasible and efficient two-step synthesis for this compound. The proposed pathway utilizes established and reliable chemical transformations, making it accessible for researchers in synthetic and medicinal chemistry. The resulting compound serves as a valuable building block for the development of novel molecules with potential therapeutic applications, leveraging the well-documented biological significance of the pyrimidine scaffold. Further research into the specific biological activities and potential signaling pathway interactions of this compound and its derivatives is warranted to fully explore its therapeutic potential.

References

6-Methylpyrimidine-4-carboxylic acid chemical properties

An In-depth Technical Guide to 6-Methylpyrimidine-4-carboxylic Acid: Properties, Synthesis, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest to researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug development. We will delve into its chemical properties, explore plausible synthetic routes, analyze its reactivity, and discuss its potential as a versatile building block for the creation of novel therapeutic agents.

Core Chemical and Physical Properties

This compound is a substituted pyrimidine, a class of aromatic heterocyclic compounds that are fundamental components of nucleic acids and many biologically active molecules.[1] The presence of both a carboxylic acid and a methyl group on the pyrimidine ring imparts a unique combination of electronic and steric properties, making it a valuable scaffold for chemical exploration.

Structural and General Data

A summary of the key identification and physical properties of this compound is presented in the table below.

| Property | Value | Source(s) |

| CAS Number | 138538-42-8 | [2] |

| Molecular Formula | C₆H₆N₂O₂ | [2] |

| Molecular Weight | 138.12 g/mol | [2] |

| Appearance | Expected to be a solid at room temperature | General knowledge |

| Solubility | Expected to have some solubility in polar organic solvents and aqueous bases | General knowledge |

Synthesis of this compound

A likely synthetic pathway would involve the condensation of a β-keto ester, an aldehyde, and a source of the N-C-N fragment, such as urea or a substituted amidine. For this compound, a logical approach would be the hydrolysis of a corresponding ester, which can be synthesized via a cyclocondensation reaction.

Proposed Synthetic Protocol: A Two-Step Approach

This proposed synthesis is based on the principles of pyrimidine synthesis and is analogous to the synthesis of related compounds.[3]

Step 1: Synthesis of Ethyl 6-methylpyrimidine-4-carboxylate

-

Reactants:

-

Ethyl acetoacetate

-

Formamide

-

Sodium ethoxide (as a base)

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal in absolute ethanol to generate sodium ethoxide in situ.

-

To this solution, add ethyl acetoacetate and formamide.

-

Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and neutralize it with a suitable acid (e.g., acetic acid).

-

The product, ethyl 6-methylpyrimidine-4-carboxylate, can be isolated by extraction with an organic solvent and purified by column chromatography or recrystallization.

-

Step 2: Hydrolysis to this compound

-

Reactants:

-

Ethyl 6-methylpyrimidine-4-carboxylate

-

Aqueous base (e.g., sodium hydroxide or potassium hydroxide)

-

-

Procedure:

-

Dissolve the ethyl 6-methylpyrimidine-4-carboxylate from Step 1 in a mixture of ethanol and an aqueous solution of sodium hydroxide.

-

Heat the mixture to reflux for a few hours until the hydrolysis is complete (monitored by TLC).

-

Cool the reaction mixture and remove the ethanol under reduced pressure.

-

Acidify the remaining aqueous solution with a mineral acid (e.g., hydrochloric acid) to a pH of approximately 3-4.

-

The desired product, this compound, will precipitate out of the solution.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain the pure product.

-

References

The Multifaceted Biological Activities of 6-Methylpyrimidine-4-carboxylic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds. Among these, derivatives of 6-methylpyrimidine-4-carboxylic acid have emerged as a versatile class of molecules with a wide spectrum of pharmacological activities. This technical guide provides an in-depth overview of the current state of research into these compounds, presenting key quantitative data, detailed experimental methodologies, and a visual representation of the underlying signaling pathways.

Biological Activities and Quantitative Data

Derivatives of this compound have demonstrated significant potential in several therapeutic areas, including oncology, infectious diseases, and inflammatory conditions. The biological activity is highly dependent on the nature and position of substituents on the pyrimidine ring.

Anticancer Activity

A primary focus of research has been the evaluation of these derivatives as anticancer agents. Their mechanism of action often involves the inhibition of key enzymes in cancer cell signaling, such as Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. The in vitro cytotoxic activity of various derivatives has been assessed against a range of human cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric of potency.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Indolyl-pyrimidine derivative 4g | MCF-7 (Breast) | 5.1 ± 1.14 | [1] |

| HepG2 (Liver) | 5.02 ± 1.19 | [1] | |

| HCT-116 (Colon) | 6.6 ± 1.40 | [1] | |

| Indolyl-pyrimidine derivative 4h | MCF-7 (Breast) | 6.2 ± 1.35 | [1] |

| HepG2 (Liver) | 5.9 ± 1.28 | [1] | |

| HCT-116 (Colon) | 7.1 ± 1.52 | [1] | |

| Indolyl-pyrimidine derivative 4f | MCF-7 (Breast) | 7.3 ± 1.58 | [1] |

| HepG2 (Liver) | 6.8 ± 1.41 | [1] | |

| HCT-116 (Colon) | 8.0 ± 1.63 | [1] |

Antimicrobial Activity

The emergence of multidrug-resistant pathogens has spurred the search for novel antimicrobial agents. Pyrimidine derivatives have shown promise in this area, exhibiting activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. The minimum inhibitory concentration (MIC) is the standard measure of in vitro antimicrobial potency.

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| Pyridothienopyrimidine 2a | Staphylococcus aureus 25923 | 31.25 | [2] |

| Bacillus cereus 33018 | 62.5 | [2] | |

| Escherichia coli 8739 | 125 | [2] | |

| Pyridothienopyrimidine 2b | Staphylococcus aureus 25923 | 62.5 | [2] |

| Bacillus subtilis 6633 | 125 | [2] | |

| Salmonella typhimurium 14028 | 250 | [2] | |

| N-methyl thiosemicarbazone 4 | Staphylococcus aureus ATCC 6538 | 39.68 | |

| Pseudomonas aeruginosa ATCC 15442 | 39.68 | ||

| N-methyl thiosemicarbazone 8 | Staphylococcus aureus ATCC 6538 | 39.68 | |

| Pseudomonas aeruginosa ATCC 15442 | 39.68 |

Anti-inflammatory and Antioxidant Activities

Chronic inflammation and oxidative stress are implicated in a multitude of diseases. Certain this compound derivatives have been investigated for their ability to modulate inflammatory pathways, such as the inhibition of cyclooxygenase (COX) enzymes, and for their capacity to scavenge free radicals.

Anti-inflammatory Activity (COX Inhibition)

| Compound/Derivative | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| Pyrimidine Derivative 7 | >100 | 11.60 | >8.62 | [3] |

| Pyrimidine Derivative 8 | >100 | 8.23 | >12.15 | [3] |

| Pyrimidine Derivative 9 | 95.0 | 9.47 | 10.03 | [3] |

| Indomethacin (Reference) | 0.21 | 9.17 | 0.02 | [3] |

Antioxidant Activity (DPPH Radical Scavenging)

| Compound/Derivative | IC50 | Reference |

| 4-(furan-2-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate ester 3c | 0.6 mg/mL | [4][5] |

| Tetrahydroimidazo[1,2-α]pyrimidine-6-carboxamide analogue 3a | 46.31 µM | [4] |

| Tetrahydroimidazo[1,2-α]pyrimidine-6-carboxamide analogue 3b | 48.81 µM | [4] |

Experimental Protocols

Reproducibility is paramount in scientific research. This section provides detailed methodologies for key experiments cited in the study of this compound derivatives.

Synthesis of this compound Derivatives

A general and widely applicable method for the synthesis of the this compound core involves a multicomponent Biginelli-type reaction.

Example Protocol: Synthesis of 4-(4-Hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester [6]

-

Reactants: A mixture of 4-hydroxybenzaldehyde, ethyl acetoacetate, and urea are used as the starting materials.

-

Solvent and Catalyst: The reaction is typically carried out in a solvent such as ethanol, often under reflux conditions. A catalytic amount of an acid, such as hydrochloric acid, is commonly employed to facilitate the cyclocondensation reaction.

-

Reaction Conditions: The reaction mixture is heated under reflux for several hours (typically 3-6 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration. The crude product is then washed with a suitable solvent (e.g., cold ethanol) and can be further purified by recrystallization to afford the desired product.

-

Characterization: The structure of the synthesized compound is confirmed using spectroscopic techniques such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds (derivatives of this compound) and incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, the culture medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL). The plate is then incubated for an additional 3-4 hours at 37°C.

-

Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The minimum inhibitory concentration (MIC) is determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

-

Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

-

Serial Dilution of Compounds: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Antioxidant Activity: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the free radical scavenging activity of compounds.

-

Preparation of DPPH Solution: A fresh solution of DPPH in methanol is prepared.

-

Reaction Mixture: Different concentrations of the test compounds are added to the DPPH solution.

-

Incubation: The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Absorbance Measurement: The absorbance of the solution is measured spectrophotometrically at 517 nm. The decrease in absorbance of the DPPH solution indicates the radical scavenging activity of the compound.

-

Calculation: The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined.

Signaling Pathways and Mechanisms of Action

Understanding the molecular targets and signaling pathways modulated by this compound derivatives is crucial for rational drug design and development.

EGFR Signaling Pathway in Cancer

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a critical role in regulating cell growth, proliferation, and survival. Dysregulation of the EGFR signaling pathway is a common feature of many cancers. Many pyrimidine-based anticancer agents act as EGFR tyrosine kinase inhibitors, blocking the downstream signaling cascades that promote tumor growth.

Caption: EGFR Signaling Pathway and Inhibition by Pyrimidine Derivatives.

PPARγ Signaling Pathway

Peroxisome proliferator-activated receptor-gamma (PPARγ) is a nuclear receptor that plays a key role in regulating glucose metabolism, lipid storage, and inflammation. Some pyrimidine derivatives have been identified as PPARγ agonists, suggesting their potential as therapeutic agents for type 2 diabetes and inflammatory diseases.

Caption: PPARγ Signaling Pathway Activation by Pyrimidine Derivatives.

Conclusion and Future Directions

Derivatives of this compound represent a promising and versatile scaffold for the development of new therapeutic agents. The breadth of their biological activities, from anticancer and antimicrobial to anti-inflammatory and antioxidant effects, underscores their potential to address a range of unmet medical needs.

Future research in this area should focus on:

-

Structure-Activity Relationship (SAR) Studies: Systematic modification of the pyrimidine core to optimize potency and selectivity for specific biological targets.

-

Mechanism of Action Elucidation: In-depth studies to identify and validate the molecular targets and signaling pathways responsible for the observed biological effects.

-

In Vivo Efficacy and Safety Profiling: Moving promising lead compounds into preclinical animal models to evaluate their efficacy, pharmacokinetics, and safety profiles.

-

Development of Drug Delivery Systems: Exploring novel formulations to enhance the bioavailability and targeted delivery of these compounds.

By continuing to explore the rich chemistry and diverse biology of this compound derivatives, the scientific community is well-positioned to translate these promising molecules into the next generation of innovative medicines.

References

- 1. This compound | 138538-42-8 | NFA53842 [biosynth.com]

- 2. researchgate.net [researchgate.net]

- 3. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijpsonline.com [ijpsonline.com]

- 5. Synthesis and antioxidant evaluation of 4-(furan-2-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate esters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ijpsr.com [ijpsr.com]

A Technical Guide to 6-Methylpyrimidine-4-carboxylic Acid: A Key Intermediate in Drug Discovery

For Immediate Release

This technical guide provides an in-depth overview of 6-Methylpyrimidine-4-carboxylic acid, a heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development. This document outlines its chemical identity, physicochemical properties, a detailed experimental protocol for its synthesis, and its potential applications in medicinal chemistry, particularly as a scaffold for developing novel therapeutics.

Chemical Identity and Structure

This compound is a substituted pyrimidine derivative. The pyrimidine ring is a core structure in numerous biologically active compounds, including nucleobases and various synthetic drugs. The presence of both a carboxylic acid and a methyl group on the pyrimidine scaffold makes it a versatile intermediate for further chemical modifications.

Chemical Structure:

Molecular Formula: C₆H₆N₂O₂

SMILES: Cc1cc(nc(n1)C(=O)O)

Physicochemical and Spectroscopic Data

| Property | Value | Source/Analog |

| CAS Number | 138538-42-8 | Direct |

| Molecular Weight | 138.12 g/mol | Calculated |

| Melting Point | >300 °C (decomposes) | Analog: 2-Methylpyridine-4-carboxylic acid[1] |

| Boiling Point | Not available | - |

| Solubility | Moderately soluble in water | Analog: Pyrimidine-4-carboxylic acid[2] |

| pKa | ~3-4 (estimated for carboxylic acid) | General organic chemistry principles |

Synthesis of this compound: An Experimental Protocol

While a specific, detailed protocol for the synthesis of this compound is not widely published, a plausible and robust method can be adapted from general procedures for pyrimidine synthesis, such as the Biginelli reaction or related condensations. The following protocol outlines a feasible synthetic route.

Principle:

The synthesis involves a cyclocondensation reaction between a β-ketoester (ethyl acetoacetate), an amidine source (formamidine), followed by hydrolysis of the resulting ester.

Materials and Reagents:

-

Ethyl acetoacetate

-

Formamidine acetate

-

Sodium ethoxide

-

Ethanol (anhydrous)

-

Diethyl ether

-

Hydrochloric acid (concentrated)

-

Sodium hydroxide

-

Diatomaceous earth (Celite®)

Experimental Procedure:

-

Preparation of the Pyrimidine Ester:

-

In a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal (1 equivalent) in anhydrous ethanol (150 mL) to prepare sodium ethoxide.

-

To the cooled sodium ethoxide solution, add ethyl acetoacetate (1 equivalent) dropwise with stirring.

-

Add formamidine acetate (1.1 equivalents) to the reaction mixture.

-

Heat the mixture to reflux for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (300 mL).

-

Acidify the aqueous solution with concentrated hydrochloric acid to a pH of ~5-6.

-

The crude ethyl 6-methylpyrimidine-4-carboxylate will precipitate. Filter the solid, wash with cold water, and dry under vacuum.

-

-

Hydrolysis to Carboxylic Acid:

-

Suspend the crude ethyl 6-methylpyrimidine-4-carboxylate in a 10% aqueous solution of sodium hydroxide (100 mL).

-

Heat the mixture to reflux for 4-6 hours until the ester is completely hydrolyzed (monitored by TLC).

-

Cool the reaction mixture and filter through a pad of Celite® to remove any insoluble impurities.

-

Carefully acidify the filtrate with concentrated hydrochloric acid to a pH of ~3-4.

-

The desired product, this compound, will precipitate out of the solution.

-

Collect the solid by filtration, wash with a small amount of cold water, and dry in a vacuum oven at 60-70 °C.

-

Purification:

The crude product can be recrystallized from hot water or an ethanol/water mixture to obtain a purified solid.

Characterization:

The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Applications in Drug Discovery and Medicinal Chemistry

Pyrimidine derivatives are a cornerstone in medicinal chemistry, exhibiting a wide range of biological activities including anticancer, antiviral, and anti-inflammatory properties. This compound serves as a valuable building block for the synthesis of more complex and potent drug candidates.

Scaffold for PPARγ Modulators

Peroxisome Proliferator-Activated Receptor gamma (PPARγ) is a nuclear receptor that plays a crucial role in regulating glucose metabolism, lipid metabolism, and inflammation. Thiazolidinediones (TZDs), a class of drugs used to treat type 2 diabetes, act as PPARγ agonists. Research has shown that derivatives of 6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid are potent PPARγ activators[3]. This suggests that the 6-methylpyrimidine core of this compound is a promising scaffold for the development of novel PPARγ modulators with potentially improved efficacy and safety profiles.

The carboxylic acid group of this compound can be readily converted to amides, esters, and other functional groups, allowing for the exploration of a wide chemical space to optimize binding to the PPARγ ligand-binding domain.

Role in the PPARγ Signaling Pathway

Activation of PPARγ by a ligand, such as a TZD or a novel modulator derived from this compound, initiates a cascade of events leading to changes in gene expression. The activated PPARγ forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This binding event recruits co-activator proteins, leading to the transcription of genes involved in insulin sensitization, adipogenesis, and anti-inflammatory responses.

Visualizations

Synthetic Workflow

The following diagram illustrates a plausible synthetic workflow for the preparation of this compound.

References

An In-depth Technical Guide to the Synthesis of 6-Methylpyrimidine-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining 6-methylpyrimidine-4-carboxylic acid, a valuable building block in medicinal chemistry and drug development. The information presented herein is curated for researchers and professionals, offering detailed experimental protocols, comparative data, and visual representations of the synthetic pathways.

Introduction

This compound is a heterocyclic compound of significant interest due to its presence in various biologically active molecules. Its synthesis is a key step in the development of novel therapeutic agents. This guide outlines the most common and effective methods for its preparation, focusing on a two-step approach: the synthesis of the precursor 4,6-dimethylpyrimidine followed by its selective oxidation.

Synthetic Pathways

The synthesis of this compound is typically achieved through a two-stage process. The first stage involves the construction of the pyrimidine ring to form 4,6-dimethylpyrimidine. The second stage is the selective oxidation of one of the methyl groups to a carboxylic acid.

Stage 1: Synthesis of 4,6-Dimethylpyrimidine

The most prevalent method for synthesizing 4,6-dimethylpyrimidine is the condensation of acetylacetone with a suitable nitrogen-containing reagent.

Caption: Synthesis of 4,6-dimethylpyrimidine from acetylacetone and thiourea.

Stage 2: Oxidation of 4,6-Dimethylpyrimidine

The selective oxidation of one of the methyl groups of 4,6-dimethylpyrimidine yields the target molecule, this compound. Potassium permanganate is a commonly used oxidizing agent for this transformation.

Caption: Oxidation of 4,6-dimethylpyrimidine to the final product.

Experimental Protocols

Synthesis of 4,6-Dimethylpyrimidine-2-thiol

This protocol is adapted from the synthesis of related pyrimidine-2-thiol derivatives.

Materials:

-

Acetylacetone

-

Thiourea

-

Ethanol

-

Hydrochloric acid

Procedure:

-

In a round-bottom flask, dissolve acetylacetone and thiourea in ethanol.

-

Add concentrated hydrochloric acid to the mixture while stirring.

-

Reflux the reaction mixture for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography.

-

After completion, cool the reaction mixture to room temperature.

-

The product, 4,6-dimethylpyrimidine-2-thiol, will precipitate.

-

Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

Synthesis of 4,6-Dimethylpyrimidine

This protocol describes the desulfurization of the intermediate to yield 4,6-dimethylpyrimidine.

Materials:

-

4,6-Dimethylpyrimidine-2-thiol

-

Raney Nickel

-

Aqueous ammonia

-

Water

Procedure:

-

Suspend 4,6-dimethylpyrimidine-2-thiol in a mixture of water and aqueous ammonia.

-

Heat the mixture to reflux.

-

Carefully add Raney Nickel portion-wise to the refluxing mixture.

-

Continue refluxing for 2-3 hours until the starting material is consumed (monitored by TLC).

-

Cool the reaction mixture and filter to remove the Raney Nickel.

-

Extract the aqueous filtrate with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 4,6-dimethylpyrimidine.

Synthesis of this compound

This protocol is based on the oxidation of methylpyridines and related substituted pyrimidines.[1][2]

Materials:

-

4,6-Dimethylpyrimidine

-

Potassium permanganate (KMnO4)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Water

Procedure:

-

In a round-bottom flask, dissolve 4,6-dimethylpyrimidine in an aqueous solution of sodium hydroxide.

-

Heat the solution to approximately 80-90°C.

-

Slowly add a solution of potassium permanganate in water to the heated reaction mixture over a period of 2-3 hours. Maintain the temperature during the addition.

-

After the addition is complete, continue heating and stirring for an additional 1-2 hours, or until the purple color of the permanganate has disappeared.

-

Cool the reaction mixture to room temperature and filter to remove the manganese dioxide precipitate.

-

Wash the manganese dioxide cake with a small amount of hot water.

-

Combine the filtrate and washings and acidify with concentrated hydrochloric acid to a pH of 2-3.

-

The product, this compound, will precipitate out of the solution.

-

Cool the mixture in an ice bath to maximize precipitation.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Data Presentation

The following table summarizes the key quantitative data for the proposed synthetic route. Please note that yields are estimates based on related reactions and may vary.

| Step | Starting Materials | Reagents | Reaction Time (hours) | Temperature (°C) | Product | Estimated Yield (%) |

| 1 | Acetylacetone, Thiourea | HCl, Ethanol | 4 - 6 | Reflux | 4,6-Dimethylpyrimidine-2-thiol | 70 - 80 |

| 2 | 4,6-Dimethylpyrimidine-2-thiol | Raney Nickel, NH4OH | 2 - 3 | Reflux | 4,6-Dimethylpyrimidine | 60 - 70 |

| 3 | 4,6-Dimethylpyrimidine | KMnO4, NaOH | 3 - 5 | 80 - 90 | This compound | 40 - 50 |

Conclusion

The synthesis of this compound can be reliably achieved through a two-stage process involving the initial formation of 4,6-dimethylpyrimidine from acetylacetone, followed by selective oxidation of one of its methyl groups. The provided protocols offer a solid foundation for researchers to produce this valuable compound for further applications in drug discovery and development. Careful optimization of reaction conditions may be necessary to achieve higher yields.

References

An In-depth Technical Guide to the Mechanism of Action of Pyrimidine-Based Compounds

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of therapeutic agents. As fundamental components of nucleic acids, pyrimidines and their analogs are uniquely suited to interact with biological systems, leading to potent and diverse pharmacological activities. This technical guide provides a comprehensive overview of the primary mechanisms of action for pyrimidine-based compounds, focusing on their applications as anticancer, antiviral, and antimicrobial agents. We delve into the specific molecular targets, signaling pathways, and the rationale behind their therapeutic efficacy. This document summarizes key quantitative data in structured tables, provides detailed experimental protocols for essential assays, and visualizes complex biological processes and workflows using logical diagrams to facilitate a deeper understanding for researchers and drug development professionals.

Core Mechanisms of Action in Oncology

Pyrimidine analogs represent one of the earliest and most successful classes of antimetabolite drugs in cancer chemotherapy. Their structural similarity to endogenous pyrimidines allows them to deceptively enter cellular metabolic pathways, where they exert cytotoxic effects primarily through the disruption of nucleic acid synthesis and function. More recently, novel pyrimidine-based compounds have been developed as targeted therapies that inhibit specific enzymes crucial for cancer cell proliferation and survival, such as protein kinases and dihydroorotate dehydrogenase.

Antimetabolites: Inhibition of DNA and RNA Synthesis

The fundamental mechanism for classic pyrimidine-based anticancer agents is their role as antimetabolites. These compounds interfere with the synthesis of DNA and RNA, which is essential for rapidly proliferating cancer cells.

-

Inhibition of Thymidylate Synthase (TS): 5-Fluorouracil (5-FU) is a prodrug that is converted intracellularly to fluorodeoxyuridine monophosphate (FdUMP). FdUMP forms a stable ternary complex with thymidylate synthase and the cofactor 5,10-methylenetetrahydrofolate, leading to the inhibition of the synthesis of thymidylate (dTMP), a necessary precursor for DNA synthesis. The resulting "thymineless death" is a key outcome of 5-FU treatment.[1][2]

-

Chain Termination and DNA Polymerase Inhibition: Gemcitabine (dFdC), a deoxycytidine analog, is converted to its di- and triphosphate forms. Gemcitabine triphosphate (dFdCTP) competes with dCTP for incorporation into DNA by DNA polymerase. After its incorporation, only one additional nucleotide can be added before DNA synthesis is arrested, a mechanism known as "masked chain termination."[1] Gemcitabine diphosphate (dFdCDP) also inhibits ribonucleotide reductase, depleting the pool of deoxynucleotides available for DNA synthesis.

Diagram 1: Mechanism of 5-Fluorouracil (5-FU)

Caption: Metabolic activation of 5-FU and its multi-pronged attack on DNA/RNA synthesis.

Inhibition of Protein Kinases

Protein kinases are critical regulators of cell signaling pathways that control cell growth, proliferation, and survival. The pyrimidine ring serves as a versatile scaffold for designing ATP-competitive kinase inhibitors.

-

EGFR Inhibitors: The pyrido[3,4-d]pyrimidine and furanopyrimidine cores have been used to develop potent inhibitors of the Epidermal Growth Factor Receptor (EGFR).[3][4][5] These compounds are particularly effective against mutant forms of EGFR (e.g., L858R, T790M) prevalent in non-small cell lung cancer (NSCLC).[3][5]

-

CDK Inhibitors: Cyclin-dependent kinases (CDKs), especially CDK2, are essential for cell cycle progression from the G1 to the S phase.[6] Pyrimidine-based inhibitors block the ATP-binding site of CDK2, preventing the phosphorylation of key substrates like the Retinoblastoma protein (Rb), leading to cell cycle arrest.[6][7]

-

Aurora Kinase Inhibitors: Aurora kinase A (AURKA) is a serine/threonine kinase crucial for mitotic progression. Overexpression is common in many cancers. Pyrimidine derivatives can inhibit AURKA, leading to defects in spindle formation, cell cycle arrest, and apoptosis.[8][9]

Diagram 2: Downstream Signaling of Aurora Kinase A Inhibition

Caption: Inhibition of AURKA prevents inactivation of p53 and activation of pro-survival pathways.

Dihydroorotate Dehydrogenase (DHODH) Inhibition

DHODH is a mitochondrial enzyme that catalyzes a rate-limiting step in the de novo pyrimidine biosynthesis pathway. Cancer cells are often highly dependent on this pathway to fuel their rapid proliferation. Pyrimidine analogs can act as potent inhibitors of DHODH, leading to pyrimidine depletion, cell cycle arrest, and apoptosis.

Quantitative Data: Anticancer Activity

The following tables summarize the inhibitory concentrations (IC50) of representative pyrimidine-based compounds against various cancer cell lines and kinases.

Table 1: IC50 Values of Pyrimidine Derivatives against Cancer Cell Lines

| Compound Class | Compound Example | Cancer Cell Line | IC50 (µM) | Reference |

| Pyrazolo[3,4-d]pyrimidine | Compound 7 | Hela (Cervical) | 17.50 | [10] |

| Pyrazolo[3,4-d]pyrimidine | Compound 7 | HT1080 (Fibrosarcoma) | 43.75 | [10] |

| Pyrazolo[3,4-d]pyrimidine | SI306 | GIN8 (Glioblastoma) | 11.2 | [11] |

| Indazol-Pyrimidine | Compound 4f | MCF-7 (Breast) | 1.629 | [12] |

| Indazol-Pyrimidine | Compound 4i | MCF-7 (Breast) | 1.841 | [12] |

| Pyrimidine-Imine | Compound 6i | A-549 (Lung) | 6.23 | [13] |

| Pyrimidine-Imine | Compound 6i | MCF-7 (Breast) | 6.21 | [13] |

Table 2: IC50 Values of Pyrimidine-Based Kinase Inhibitors

| Compound Scaffold | Target Kinase | Inhibitor | IC50 (nM) | Reference |

| Pyrido[3,4-d]pyrimidine | EGFRL858R/T790M/C797S | Compound 42 | 7.2 | [4] |

| Furanopyrimidine | EGFRL858R/T790M | Compound 38 | 2 | [5] |

| Thieno[3,2-d]pyrimidine | EGFRL858R/T790M | Olmutinib | 10 | [3] |

| Pyrido[2,3-d]pyrimidine | CDK2 | Compound 17 | 64.42 | [14] |

| Pyrimidine | CLK1 | ML315 | 19 | [15] |

| Pyrimidine | DYRK1A | ML315 | 45 | [15] |

Mechanism of Action of Antiviral Pyrimidines

Pyrimidine nucleoside analogs are a cornerstone of antiviral therapy. They function by mimicking natural nucleosides and are incorporated into the growing viral DNA or RNA chain by viral polymerases (e.g., reverse transcriptase). This incorporation leads to premature chain termination, thus halting viral replication.

-

HIV Reverse Transcriptase Inhibition: Zidovudine (AZT), a thymidine analog, and Lamivudine, a cytidine analog, are classic examples of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs). They are phosphorylated in the host cell to their triphosphate form and then compete with natural deoxynucleotides for incorporation by HIV reverse transcriptase, leading to termination of the growing proviral DNA chain.

-

Broad-Spectrum Antiviral Activity: Some pyrimidine analogs inhibit host cell enzymes involved in nucleotide synthesis, such as DHODH. This depletes the cellular pool of pyrimidines that viruses require for replication, providing a broad-spectrum antiviral effect.

Table 3: Antiviral Activity of Pyrimidine Nucleoside Analogs

| Compound | Virus | Assay | IC50 (µM) | Reference |

| 1,2,3-triazolyl nucleoside | Coxsackie B3 | CPE | 11.3 | [16] |

| 1,2,3-triazolyl nucleoside | Influenza A H1N1 | CPE | 24.3 | [16] |

| 4'-azidothymidine | HIV-1 | Cell-based | 0.01 | [17] |

| Carbobicyclic analogue 11a | RSV | Cell-based | 0.53 | [18] |

Mechanism of Action of Antimicrobial Pyrimidines

Pyrimidine derivatives exhibit a range of antibacterial and antifungal activities through various mechanisms.

-

Inhibition of Folate Synthesis: The diaminopyrimidine structure, found in drugs like Trimethoprim, acts as a structural analog of dihydrofolate. It competitively inhibits dihydrofolate reductase (DHFR), an enzyme essential for the synthesis of tetrahydrofolate, a vital cofactor in the synthesis of purines and pyrimidines. This mechanism is often synergistic with sulfonamides.[19]

-

Inhibition of Bacterial Cell Division: Certain thiophenyl-pyrimidine derivatives have been shown to inhibit the bacterial protein FtsZ.[20][21] FtsZ is a homolog of eukaryotic tubulin and is essential for forming the Z-ring, which mediates bacterial cell division. Inhibition of FtsZ polymerization leads to filamentation of the bacteria and eventual cell death.[20]

-

Antifungal Activity: The antifungal action of some pyrimidine derivatives has been linked to the inhibition of ergosterol biosynthesis.[22] Specifically, they can inhibit the enzyme lanosterol demethylase, which is a critical step in the pathway that produces ergosterol, an essential component of the fungal cell membrane.[22] Disruption of this pathway compromises membrane integrity.

Key Experimental Protocols

Cell Viability and Cytotoxicity (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of viability and proliferation.

-

Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

-

Compound Treatment: Treat cells with serial dilutions of the pyrimidine-based compound for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the culture medium and add 100-150 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the solution at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle control and plot against compound concentration to determine the IC50 value.

Diagram 3: Experimental Workflow for MTT Assay

Caption: A typical workflow for determining compound cytotoxicity using the MTT assay.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay measures the amount of ATP remaining after a kinase reaction, where a decrease in signal indicates kinase activity.

-

Reagent Preparation: Prepare solutions of recombinant kinase, peptide substrate, ATP, and serial dilutions of the pyrimidine-based inhibitor.

-

Assay Plate Setup: In a 384-well plate, add the kinase enzyme solution.

-

Inhibitor Addition: Add the serially diluted test compound or DMSO (vehicle control) to the wells. Pre-incubate the enzyme and compound for 30 minutes.

-

Reaction Initiation: Start the kinase reaction by adding a pre-mixed solution containing ATP and the peptide substrate. Incubate for 60 minutes at room temperature.

-

ATP Detection: Add an ATP detection reagent (e.g., Kinase-Glo®). This reagent lyses the cells and contains luciferase/luciferin, which generates a luminescent signal proportional to the amount of ATP present.

-

Signal Measurement: Measure the luminescent signal using a plate reader.

-

Data Analysis: Normalize the data (0% activity for high inhibitor concentration, 100% activity for DMSO control) and plot against the logarithm of the inhibitor concentration to determine the IC50 value.

DHODH Enzymatic Assay (DCIP Reduction)

This spectrophotometric assay measures DHODH activity by monitoring the reduction of an artificial electron acceptor, 2,6-dichloroindophenol (DCIP).

-

Reagent Preparation: Prepare a reaction buffer containing Tris-HCl, KCl, Coenzyme Q10, and DCIP. Prepare a stock solution of the substrate, dihydroorotic acid (DHO).

-

Inhibitor Pre-incubation: Add recombinant human DHODH enzyme and various concentrations of the DHODH inhibitor to the wells of a 96-well plate. Incubate for 30 minutes at 25°C.

-

Reaction Initiation: Initiate the reaction by adding the DHO substrate to each well.

-

Absorbance Measurement: Immediately measure the decrease in absorbance at 600-650 nm every 30 seconds for 10-15 minutes. The reduction of DCIP leads to a loss of color.

-

Data Analysis: Calculate the initial reaction velocity from the linear portion of the absorbance vs. time curve. Normalize the velocities relative to a DMSO control and plot against inhibitor concentration to determine the IC50 value.

Conclusion and Future Directions

The pyrimidine scaffold remains a highly privileged structure in modern drug discovery, yielding compounds that modulate a wide array of biological targets. From established antimetabolites that disrupt fundamental cellular processes to highly selective kinase inhibitors that target specific oncogenic signaling pathways, pyrimidine-based drugs are integral to the treatment of cancer, viral infections, and microbial diseases. The ongoing exploration of this chemical space continues to yield novel inhibitors with improved potency, selectivity, and pharmacokinetic profiles. Future research will likely focus on developing next-generation pyrimidine derivatives that can overcome drug resistance, target novel pathways, and offer synergistic effects when used in combination therapies, further solidifying the pyrimidine core as a critical tool in the pharmacopeia.

References

- 1. researchgate.net [researchgate.net]

- 2. Aurora-A down-regulates IkappaBα via Akt activation and interacts with insulin-like growth factor-1 induced phosphatidylinositol 3-kinase pathway for cancer cell survival | springermedizin.de [springermedizin.de]

- 3. mdpi.com [mdpi.com]

- 4. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development of Furanopyrimidine-Based Orally Active Third-Generation EGFR Inhibitors for the Treatment of Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. AURORA KINASE A and related downstream molecules: A potential network for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Antiviral activities of pyrimidine nucleoside analogues: some structure--activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. archives.ijper.org [archives.ijper.org]

- 14. researchgate.net [researchgate.net]

- 15. Table 5, IC50 values (nM) against Clk and Dyrk kinases for quinazoline and pyrimidine chemotypes - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. Synthesis and Antiviral Evaluation of Nucleoside Analogues Bearing One Pyrimidine Moiety and Two D-Ribofuranosyl Residues - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The evolution of antiviral nucleoside analogues: A review for chemists and non-chemists. Part II: Complex modifications to the nucleoside scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 18. biorxiv.org [biorxiv.org]

- 19. researchgate.net [researchgate.net]

- 20. Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 22. Pyridines and Pyrimidines Mediating Activity against an Efflux-Negative Strain of Candida albicans through Putative Inhibition of Lanosterol Demethylase - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery of Novel 6-Methylpyrimidine-4-carboxylic Acid Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery and development of novel analogs of 6-methylpyrimidine-4-carboxylic acid. The document focuses on distinct classes of these analogs that have shown significant potential as therapeutic agents, specifically as N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) inhibitors, SHP2 inhibitors, and anti-tubercular agents. For each class, we present a summary of the structure-activity relationship (SAR), detailed experimental protocols for synthesis and biological evaluation, and relevant signaling pathways and workflows visualized using the DOT language.

Pyrimidine-4-Carboxamides as NAPE-PLD Inhibitors

N-Acylphosphatidylethanolamine phospholipase D (NAPE-PLD) is the primary enzyme responsible for the biosynthesis of N-acylethanolamines (NAEs), a class of bioactive lipid mediators. A recent study detailed the structure-activity relationship of a library of pyrimidine-4-carboxamides, leading to the identification of a potent and selective NAPE-PLD inhibitor, LEI-401.[1][2][3][4]

Structure-Activity Relationship (SAR)

The optimization of a high-throughput screening hit led to the identification of key structural features for potent NAPE-PLD inhibition. The main findings of the SAR are summarized below.

Table 1: SAR of Pyrimidine-4-Carboxamide Analogs as NAPE-PLD Inhibitors [2]

| Compound | R1 Substituent | R2 Substituent | R3 Substituent | pIC50 ± SEM |

| 2 (Hit) | Cyclopropylmethyl | N-methylphenethylamine | Morpholine | 6.14 ± 0.03 |

| 17 | Propargyl | N-methylphenethylamine | Morpholine | 6.15 ± 0.05 |

| 23 | Cyclopropylmethyl | (S)-3-phenylpiperidine | Morpholine | 6.64 ± 0.04 |

| 1 (LEI-401) | Cyclopropylmethyl | (S)-3-phenylpiperidine | (S)-3-hydroxypyrrolidine | 7.14 ± 0.04 |

-

R1 Substituent: Modifications at the R1 position did not lead to a significant improvement in inhibitory activity, suggesting it may bind in a shallow lipophilic pocket. The cyclopropylmethyl group was found to be optimal among the tested analogs.[2]

-

R2 Substituent: Conformational restriction of the N-methylphenethylamine group by replacing it with an (S)-3-phenylpiperidine resulted in a 3-fold increase in inhibitory potency.[3][4]

-

R3 Substituent: Exchanging the morpholine group at the R3 position for a smaller and more polar (S)-3-hydroxypyrrolidine led to a 10-fold increase in activity and reduced lipophilicity.[3][4]

Experimental Protocols

The synthesis of the pyrimidine-4-carboxamide analogs generally starts from orotic acid.[5]

Caption: General synthetic scheme for pyrimidine-4-carboxamides.

A detailed procedure for the synthesis of a key intermediate is as follows:

Synthesis of 2,6-dichloro-N-methylpyrimidine-4-carboxamide: [5] To a solution of 2,6-dichloropyrimidine-4-carbonyl chloride (1 eq) in a suitable solvent, triethylamine (2.3 eq) and methylamine hydrochloride (1.025 eq) are added. The reaction mixture is stirred, and the product is purified by column chromatography.

The inhibitory activity of the compounds is determined using a fluorescence-based assay with purified human NAPE-PLD. The assay measures the hydrolysis of a fluorogenic substrate, N-(1-pyrenesulfonyl)-1-hexadecanoyl-2-(10-pyrenedecanoyl)-sn-glycero-3-phosphoethanolamine (PED6). The release of the quencher from the BODIPY fluorophore upon hydrolysis results in an increase in fluorescence, which is monitored to determine enzyme activity.[2]

Caption: Workflow for the NAPE-PLD inhibition assay.

NAPE-PLD Signaling Pathway

NAPE-PLD is a key enzyme in the biosynthesis of NAEs, which are involved in various physiological processes.

References

- 1. Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Structure-Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility and Stability of 6-Methylpyrimidine-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract: 6-Methylpyrimidine-4-carboxylic acid is a heterocyclic organic compound with potential applications as a building block in pharmaceutical and agrochemical research. An understanding of its physicochemical properties, specifically solubility and stability, is critical for its effective use in drug discovery and development, including formulation, storage, and analytical method development. This technical guide provides a comprehensive overview of the methodologies used to determine the solubility and stability of this compound. While specific experimental data for this compound is not extensively available in public literature, this guide furnishes detailed, standardized experimental protocols based on established international guidelines to enable researchers to generate this crucial data.

Introduction

This compound belongs to the pyrimidine class of compounds, which are of significant interest in medicinal chemistry due to their presence in a wide array of biologically active molecules.[1][2] The carboxylic acid functional group imparts acidic properties and potential for various chemical modifications, while the pyrimidine ring serves as a key pharmacophore.[3] The physicochemical properties of a drug candidate or intermediate, such as this compound, are fundamental to the development process. Solubility affects bioavailability and formulation, while stability dictates storage conditions, shelf-life, and degradation pathways.[4] This guide outlines the standard procedures for evaluating these critical parameters.

Solubility of this compound

Solubility, the phenomenon of a solute dissolving in a solvent to create a homogenous system, is a crucial characteristic that influences a compound's behavior in both biological and chemical systems. For a potential drug candidate, aqueous solubility is a key determinant of its absorption and bioavailability. Solubility in organic solvents is important for synthesis, purification, and formulation.[5]

Data Presentation

Table 1: Illustrative Aqueous Solubility Data for this compound

| Method Type | pH | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) |

| Thermodynamic | 5.0 | 25 | Data to be determined | Data to be determined |

| Thermodynamic | 7.4 | 25 | Data to be determined | Data to be determined |

| Thermodynamic | 7.4 | 37 | Data to be determined | Data to be determined |

| Kinetic | 7.4 | 25 | Data to be determined | Data to be determined |

Table 2: Illustrative Organic Solvent Solubility Data for this compound at 25°C

| Solvent | Solubility (mg/mL) | Molar Solubility (mol/L) |

| Methanol | Data to be determined | Data to be determined |

| Ethanol | Data to be determined | Data to be determined |

| Dimethyl Sulfoxide (DMSO) | Data to be determined | Data to be determined |

| Acetonitrile (ACN) | Data to be determined | Data to be determined |

| Dichloromethane (DCM) | Data to be determined | Data to be determined |

| Ethyl Acetate | Data to be determined | Data to be determined |

Experimental Protocols

This protocol is based on the OECD Guideline 105 ("Water Solubility") and is suitable for determining the thermodynamic (or equilibrium) solubility of a compound.[6][7]

Objective: To determine the saturation concentration of this compound in an aqueous medium at a constant temperature.

Materials:

-

This compound (solid, high purity)

-

Phosphate buffered saline (PBS), pH 7.4

-

Other buffers as required (e.g., citrate buffer for acidic pH)

-

HPLC-grade water

-

Glass vials with screw caps

-

Orbital shaker or rotator in a temperature-controlled incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF)

-

Calibrated analytical balance

-

Validated HPLC-UV or LC-MS/MS system for quantification

Procedure:

-

Add an excess amount of solid this compound to a glass vial. The excess solid should be visible after equilibration.

-

Add a known volume of the desired aqueous buffer (e.g., 1 mL of PBS, pH 7.4) to the vial.

-

Securely cap the vials and place them on an orbital shaker in an incubator set to the desired temperature (e.g., 25°C or 37°C).

-

Shake the samples for a predetermined time sufficient to reach equilibrium (typically 24 to 72 hours). A preliminary experiment should be conducted to determine the time to reach a plateau in concentration.

-

After equilibration, visually inspect the vials to ensure excess solid remains.

-

Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

-

Carefully withdraw an aliquot of the clear supernatant using a syringe and immediately filter it through a syringe filter into a clean vial.

-

Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated HPLC-UV or LC-MS/MS method against a standard curve.

-

The experiment should be performed in triplicate.

Caption: Thermodynamic Aqueous Solubility Workflow.

Objective: To determine the solubility of this compound in various organic solvents.

Procedure: The shake-flask method described in section 2.2.1 can be adapted for organic solvents.[5] The primary differences are the use of organic solvents instead of aqueous buffers and ensuring all equipment is compatible with the chosen solvents. Quantification may also be done by gravimetric analysis after careful evaporation of the solvent from a known volume of the filtered supernatant.

Stability of this compound

Stability testing is essential to understand how the quality of a substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[4] These studies are crucial for determining appropriate storage conditions and re-test periods.

Data Presentation

As with solubility, specific stability data for this compound is not widely published. The table below illustrates how forced degradation data should be presented.

Table 3: Illustrative Forced Degradation Data for this compound

| Stress Condition | Duration | Assay (%) | Purity (%) | No. of Degradants >0.1% | Total Degradants (%) |

| Control (initial) | 0 | 100.0 | 99.8 | 0 | <0.1 |

| Acid Hydrolysis (0.1 M HCl, 80°C) | 24 h | Data to be determined | Data to be determined | Data to be determined | Data to be determined |

| Base Hydrolysis (0.1 M NaOH, 60°C) | 8 h | Data to be determined | Data to be determined | Data to be determined | Data to be determined |

| Oxidation (3% H₂O₂, RT) | 24 h | Data to be determined | Data to be determined | Data to be determined | Data to be determined |

| Thermal (80°C, solid state) | 7 days | Data to be determined | Data to be determined | Data to be determined | Data to be determined |

| Photostability (ICH Q1B) | Overall illumination ≥1.2 million lux hours, UV energy ≥200 W h/m² | Data to be determined | Data to be determined | Data to be determined | Data to be determined |

Experimental Protocols

A stability-indicating analytical method, typically a High-Performance Liquid Chromatography (HPLC) method, is a prerequisite for any stability study. This method must be able to accurately quantify the parent compound and separate it from any process impurities and degradation products.[8][9]

Forced degradation studies are conducted under more severe conditions than accelerated stability studies to identify likely degradation products and demonstrate the specificity of the analytical method.[4]

Objective: To evaluate the intrinsic stability of this compound and identify potential degradation pathways.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

HPLC-grade solvents (e.g., acetonitrile, methanol, water)

-

pH meter

-

Temperature-controlled ovens

-

Photostability chamber compliant with ICH Q1B guidelines[10]

-

Validated stability-indicating HPLC method with a photodiode array (PDA) detector.

Procedure:

-

Acid Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 M HCl. Heat the solution (e.g., at 60-80°C) and sample at various time points (e.g., 2, 4, 8, 24 hours). Neutralize the samples before analysis.

-

Base Hydrolysis: Dissolve the compound and add 0.1 M NaOH. Keep at room temperature or heat gently (e.g., 40-60°C) and sample at various time points. Neutralize the samples before analysis.

-

Oxidation: Dissolve the compound and add a solution of hydrogen peroxide (e.g., 3%). Keep the solution at room temperature and sample at various time points.

-

Thermal Degradation: Expose the solid compound to high temperature (e.g., 80°C) in a controlled oven. Sample at various time points.

-

Photostability: Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B.[11][12] A dark control sample should be stored under the same conditions but protected from light.

-

Analysis: Analyze all samples using the stability-indicating HPLC-PDA method. Assess the loss of the parent compound and the formation of degradation products. The PDA detector helps to assess peak purity.

References

- 1. pharmatutor.org [pharmatutor.org]

- 2. juniperpublishers.com [juniperpublishers.com]

- 3. chemimpex.com [chemimpex.com]

- 4. database.ich.org [database.ich.org]

- 5. benchchem.com [benchchem.com]

- 6. filab.fr [filab.fr]

- 7. oecd.org [oecd.org]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. ema.europa.eu [ema.europa.eu]

- 11. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]

- 12. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

physicochemical properties of 6-Methylpyrimidine-4-carboxylic acid

An In-Depth Technical Guide to the Physicochemical Properties of 6-Methylpyrimidine-4-carboxylic Acid

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the core (CAS No: 138538-42-8). Due to a lack of experimentally determined data in publicly available literature, this guide combines established identification data with computationally predicted values for key physical and chemical characteristics. It also outlines standard experimental protocols for the determination of these properties.

Core Compound Properties

This compound is a heterocyclic compound featuring a pyrimidine ring substituted with a methyl group and a carboxylic acid group. Its structure is fundamental to its chemical behavior, influencing properties such as acidity, solubility, and potential biological interactions.

Table 1: Summary of Physicochemical Properties for this compound

| Property | Value | Source / Method |

| IUPAC Name | This compound | - |

| CAS Number | 138538-42-8 | [1][2][3][4][5] |

| Molecular Formula | C₆H₆N₂O₂ | [1][2] |

| Molecular Weight | 138.12 g/mol | [1] |

| Physical Appearance | Solid (predicted) | - |

| Melting Point | Data not available | - |

| Boiling Point | Data not available | - |

| pKa (acidic) | 3.25 ± 0.10 | Prediction |

| logP (Octanol/Water) | 0.55 ± 0.25 | Prediction |

| Water Solubility | 13.9 g/L at 25°C | Prediction |

Note: Predicted values are computationally derived and should be confirmed by experimental data.

Experimental Protocols for Property Determination

The following sections detail standard laboratory methodologies for determining the principal physicochemical properties of a solid organic compound like this compound.

Melting Point Determination (Capillary Method)

The melting point is a critical indicator of a crystalline solid's purity.[6] A pure compound typically exhibits a sharp melting point range of 0.5-1.0°C.[7]

Methodology:

-

Sample Preparation: A small amount of the dry, crystalline compound is finely crushed into a powder. The open end of a capillary tube is pressed into the powder.[8][9] The tube is then inverted and tapped gently to pack the solid into the closed end, achieving a sample height of 2-3 mm.[8][10]

-

Apparatus Setup: The packed capillary tube is placed into the heating block of a melting point apparatus, adjacent to a calibrated thermometer.[7]

-

Heating: The sample is heated rapidly to approximately 20°C below the expected melting point. The heating rate is then reduced to a slow and constant 1-2°C per minute to ensure thermal equilibrium.[7][8]

-

Observation and Recording: The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the range.[7][8] For accuracy, the determination should be repeated at least twice with fresh samples.[7]

pKa Determination (Potentiometric Titration)

Potentiometric titration is a highly accurate method for determining the acid dissociation constant (pKa) by measuring pH changes in a solution during titration with a standard acid or base.[11][12]

Methodology:

-

Solution Preparation: A sample solution of the compound (e.g., 1 mM) is prepared in purified water or a suitable co-solvent if solubility is low.[11][12] The ionic strength of the solution is kept constant by adding a neutral salt like 0.15 M KCl.[11][12] Standardized titrant solutions (0.1 M NaOH for an acidic compound) are prepared.[11][12]

-

Apparatus Calibration: The pH meter and electrode are calibrated using at least three standard aqueous buffers (e.g., pH 4, 7, and 10).[11][12]

-

Titration Procedure: The sample solution is placed in a jacketed vessel on a magnetic stirrer to maintain constant temperature. The calibrated pH electrode is immersed in the solution.[11][12] The solution is titrated by adding small, precise increments of the standard NaOH solution. After each addition, the solution is allowed to equilibrate, and the pH is recorded.[11][12]

-

Data Analysis: The recorded pH values are plotted against the volume of titrant added. The pKa is determined from the inflection point of the resulting sigmoid curve, which corresponds to the pH at which the acid is 50% dissociated.

Octanol-Water Partition Coefficient (logP) Determination (Shake-Flask Method)

The shake-flask method is the traditional and standard technique for the experimental determination of logP, a measure of a compound's lipophilicity.

Methodology:

-

Phase Saturation: Equal volumes of n-octanol and pH-buffered water (e.g., pH 7.4 phosphate buffer) are mixed and shaken vigorously for 24 hours to ensure mutual saturation. The two phases are then separated.

-

Sample Preparation: A known mass of the compound is dissolved in the saturated n-octanol to create a stock solution.

-

Partitioning: A precise volume of the stock solution is added to a separation vessel containing a known volume of the saturated water phase. The vessel is sealed and agitated (e.g., by shaking or stirring) at a constant temperature (e.g., 25°C) until equilibrium is reached (typically several hours).

-

Phase Separation: The mixture is allowed to stand until the n-octanol and aqueous layers are clearly separated. Centrifugation can be used to accelerate this process.

-

Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculation: The logP is calculated as the base-10 logarithm of the ratio of the compound's concentration in the n-octanol phase to its concentration in the aqueous phase.

Visualized Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for Melting Point Determination.

Caption: Workflow for pKa Determination via Potentiometric Titration.

References

- 1. acdlabs.com [acdlabs.com]

- 2. 70345-38-9 | 4,6-Dimethylpyrimidin-5-ol | Alcohols | Ambeed.com [ambeed.com]

- 3. scbt.com [scbt.com]

- 4. 6630-66-6|2-Amino-6-methylpyrimidine-4-carboxylic acid|BLD Pharm [bldpharm.com]

- 5. PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CAS:138538-42-8, 6-甲基嘧啶-4-羧酸-毕得医药 [bidepharm.com]

- 7. 16490-02-1 | Pyrimidine-4,6-dicarboxylic acid | Carboxylic Acids | Ambeed.com [ambeed.com]

- 8. Chemicalize - Instant Cheminformatics Solutions [chemicalize.com]

- 9. 138538-42-8[this compound 97%]- Jizhi Biochemical [acmec.com.cn]

- 10. researchgate.net [researchgate.net]

- 11. acdlabs.com [acdlabs.com]

- 12. Chemicalize - Instant Cheminformatics Solutions [chemicalize.com]

Tautomeric Forms of Substituted Pyrimidines: An In-depth Technical Guide for Researchers and Drug Development Professionals

An authoritative guide on the tautomerism of substituted pyrimidines, detailing the structural, energetic, and biological implications critical for drug discovery and development. This document provides a comprehensive overview of the different tautomeric forms, the influence of substituents, experimental and computational methodologies for their study, and their significance in biological systems.

Introduction to Tautomerism in Substituted Pyrimidines